N-(2-Aminophenyl)-4-hydroxybenzamide
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Overview
Description
N-(2-Aminophenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-hydroxybenzamide typically involves the reaction of 2-aminophenol with 4-hydroxybenzoic acid or its derivatives. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(2-Aminophenyl)-4-hydroxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and potential therapeutic effects .
Comparison with Similar Compounds
N-(2-Aminophenyl)-4-hydroxybenzamide can be compared with other similar compounds, such as:
N-(2-Aminophenyl)benzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Hydroxybenzamide:
2-Aminophenol: Lacks the benzamide moiety, which may alter its chemical behavior and utility in synthesis.
The presence of both the amino and hydroxybenzamide groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
CAS No. |
62639-46-7 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H12N2O2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,14H2,(H,15,17) |
InChI Key |
ZDGVIBGFMZZWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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